ETHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the addition of various functional groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiophene core.
Functional Group Additions: Various functional groups, such as carbamoyl and acetamido groups, are introduced through reactions like acylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-CARBAMOYL-2-[2-(4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- 2-(4-ETHYLPIPERAZIN-1-YL)PYRIDINE-4-CARBOXIMIDAMIDE DIHYDROCHLORIDE
Uniqueness
ETHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-4-20-6-8-21(9-7-20)10-12(22)19-16-13(17(24)25-5-2)11(3)14(26-16)15(18)23/h4-10H2,1-3H3,(H2,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVXUKYTWJZEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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